3-Methoxy-6-(trifluoromethyl)picolinic acid
Overview
Description
3-Methoxy-6-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of picolinic acid, characterized by the presence of a methoxy group at the third position and a trifluoromethyl group at the sixth position on the pyridine ring
Mechanism of Action
Mode of Action
It is known that the compound can act as a catalyst in organic synthesis, such as esterification and acylation reactions .
Pharmacokinetics
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : The compound is predicted to be able to permeate the blood-brain barrier .
- Metabolism : The compound is not a substrate for P-glycoprotein, suggesting it may not be extensively metabolized by this transporter .
- Excretion : Information on the excretion of this compound is not available .
Action Environment
The action, efficacy, and stability of 3-Methoxy-6-(trifluoromethyl)picolinic acid can be influenced by various environmental factors. For instance, its role as a catalyst in organic synthesis suggests that reaction conditions such as temperature and pH could impact its efficacy .
Biochemical Analysis
Biochemical Properties
3-Methoxy-6-(trifluoromethyl)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in metabolic pathways, leading to altered cellular metabolism. Furthermore, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For instance, this compound can inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent enzymatic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which can affect its stability and efficacy. In in vitro studies, it has been observed that the stability of this compound can be influenced by factors such as temperature and pH. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to oxidative stress and cellular damage. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting metabolic flux and metabolite levels. Additionally, this compound can modulate the levels of certain metabolites by influencing their synthesis or degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall efficacy and biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-(trifluoromethyl)picolinic acid typically involves the reaction of 6-bromo-3-methoxypicolinic acid with potassium carbonate in N,N-Dimethylformamide, followed by the addition of iodomethane. The reaction mixture is stirred at 60°C for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 3-formyl-6-(trifluoromethyl)picolinic acid.
Reduction: Formation of 3-methoxy-6-(difluoromethyl)picolinic acid.
Substitution: Formation of 3-amino-6-(trifluoromethyl)picolinic acid.
Scientific Research Applications
3-Methoxy-6-(trifluoromethyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 6-Methoxy-5-nitropicolinic acid
- 5-(Trifluoromethoxy)picolinic acid
- 3-Ethoxy-5-(trifluoromethyl)picolinic acid
- 4-Methyl-5-nitropicolinic acid
Comparison: 3-Methoxy-6-(trifluoromethyl)picolinic acid is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-4-2-3-5(8(9,10)11)12-6(4)7(13)14/h2-3H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIWSOTWTRSLCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673555 | |
Record name | 3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214330-74-1 | |
Record name | 3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHOXY-6-(TRIFLUOROMETHYL)PICOLINIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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